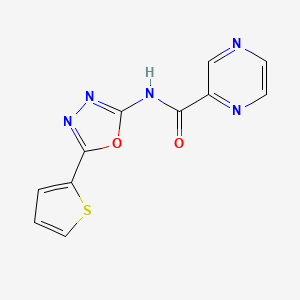

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its various properties . It is a thiophene/pyrazine Schiff base .

Synthesis Analysis

The compound is prepared and characterized using melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1 H- and 13 C-NMR) and electronic (UV–Vis) spectroscopies .Molecular Structure Analysis

The spectral data were consistent with tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage giving credibility to its formation .Chemical Reactions Analysis

The compound was also studied for adsorption and corrosion properties. The percentage inhibition efficiency (IE, %) increased with rise in concentration though declined with increase in temperature (T). The inhibition proficiency (IP) with T was mixed adsorption, with physisorption dominating the corrosion inhibition process .Physical and Chemical Properties Analysis

The compound has been studied for its adsorption and corrosion properties. The scanning electron microscopy (SEM) data corroborates that the compound hinders ms corrosion through the formation of protective layers on ms surfaces .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Applications

One notable study discusses the antimycobacterial activity of substituted pyridines and pyrazines, which include oxadiazole derivatives, against Mycobacterium tuberculosis. These compounds, by virtue of their structural makeup, have shown varying degrees of potency against the tuberculosis bacteria, highlighting their potential as therapeutic agents in treating tuberculosis. The study suggests that the oxadiazole ring, when incorporated with pyrazine, can significantly impact the compound's effectiveness against mycobacterial cell walls, indicating a promising avenue for developing new antimycobacterial drugs (Gezginci, Martin, & Franzblau, 1998).

Antidepressant and Anticonvulsant Activities

Another research focus is on the synthesis of novel pyrazole derivatives, including those linked to oxadiazole, for evaluating their antidepressant and anticonvulsant effects. Certain compounds demonstrated significant activity in this regard, suggesting that structural elements such as the oxadiazole ring play a crucial role in modulating the pharmacological properties related to depression and convulsion management (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Anticancer Activity

The synthesis and characterization of specific pyrazole and pyrazolopyrimidine derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines. These studies provide evidence that such compounds, potentially including N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, could be valuable in the development of new anticancer therapies. The focus on structural analysis and biological evaluation underlines the importance of the oxadiazole and pyrazine components in contributing to the cytotoxic effects against cancer cells (Hassan, Hafez, & Osman, 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2S/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(18-11)8-2-1-5-19-8/h1-6H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUINZZSMVMZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2730502.png)